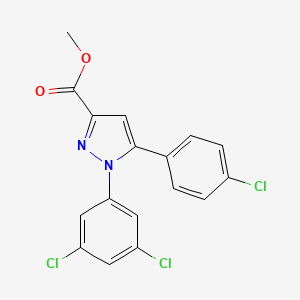

methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. It has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis of Heterocyclic Compounds

Research on compounds similar to methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate focuses on their role as building blocks for synthesizing heterocyclic compounds. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones has been extensively studied for its application in synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).

Environmental Impact of Chlorophenols

The environmental impact of chlorophenols, which are structurally related to the chlorophenyl groups in methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate, has been assessed through extensive reviews of scientific data. These compounds exhibit moderate toxic effects to aquatic and mammalian life, with their persistence varying based on environmental conditions. The organoleptic effects of chlorophenols are notably significant (Krijgsheld & Gen, 1986).

Antioxidant Properties of Chromones

Research into chromones and their derivatives, which share functional group similarities with methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate, highlights their antioxidant properties. These properties are crucial for neutralizing active oxygen and cutting off free radical processes that can delay or inhibit cell impairment leading to various diseases. The radical scavenging activity of these compounds is influenced by their structural elements, such as the double bond, carbonyl group, and hydroxyl groups (Yadav et al., 2014).

Applications in Anticancer Research

The Knoevenagel condensation process, which is relevant for synthesizing α, β‐unsaturated ketones/carboxylic acids, has significant implications in developing anticancer agents. This methodology has been adapted for various pharmacophoric aldehydes and active methylenes, producing chemical compounds with remarkable anticancer activity. The synthesis of these compounds underscores the potential therapeutic applications of methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate derivatives in oncology research (Tokala et al., 2022).

Eigenschaften

IUPAC Name |

methyl 5-(4-chlorophenyl)-1-(3,5-dichlorophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O2/c1-24-17(23)15-9-16(10-2-4-11(18)5-3-10)22(21-15)14-7-12(19)6-13(20)8-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSSSYCPVYBROR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2610365.png)

![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride](/img/structure/B2610375.png)

![(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B2610378.png)

![Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2610380.png)

![ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2610385.png)

![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)